molecular formula C11H13ClN2 B8145460 (R)-5-amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile hydrochloride

(R)-5-amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile hydrochloride

Cat. No.: B8145460
M. Wt: 208.69 g/mol
InChI Key: DTVGTFOEOYKYJO-RFVHGSKJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-5-amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an amino group, a tetrahydronaphthalene ring, and a carbonitrile group. The hydrochloride form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable naphthalene derivative.

    Amination: Introduction of the amino group through a nucleophilic substitution reaction.

    Cyclization: Formation of the tetrahydronaphthalene ring via a cyclization reaction.

    Nitrile Formation: Introduction of the carbonitrile group through a cyanation reaction.

    Hydrochloride Formation: Conversion to the hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Common techniques include:

    Continuous Flow Synthesis: For better control over reaction conditions and scalability.

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Purification: Techniques such as recrystallization and chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

®-5-amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile hydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion of the amino group to a nitro group or other oxidized forms.

    Reduction: Reduction of the nitrile group to an amine.

    Substitution: Nucleophilic substitution reactions involving the amino or nitrile groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

    Oxidation Products: Nitro derivatives or other oxidized forms.

    Reduction Products: Primary amines or other reduced forms.

    Substitution Products: Alkylated or acylated derivatives.

Scientific Research Applications

®-5-amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-5-amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the carbonitrile group can participate in various chemical reactions. These interactions can modulate biological processes and pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-5-amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile hydrochloride: The enantiomer of the compound with similar properties but different biological activity.

    5-amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile: The non-hydrochloride form with different solubility properties.

    5-amino-5,6,7,8-tetrahydronaphthalene-2-carboxamide: A structurally similar compound with an amide group instead of a nitrile group.

Uniqueness

®-5-amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile hydrochloride is unique due to its specific stereochemistry and the presence of both an amino group and a carbonitrile group. This combination of features makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

(5R)-5-amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2.ClH/c12-7-8-4-5-10-9(6-8)2-1-3-11(10)13;/h4-6,11H,1-3,13H2;1H/t11-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTVGTFOEOYKYJO-RFVHGSKJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C=C(C=C2)C#N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C2=C(C1)C=C(C=C2)C#N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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